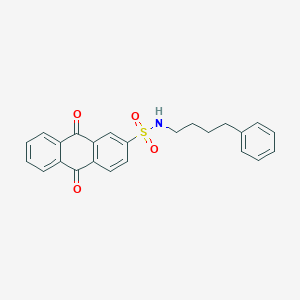
9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that belongs to the class of anthracenesulfonamides This compound is characterized by the presence of a sulfonamide group attached to an anthracene core, which is further substituted with a phenylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the anthracene derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Phenylbutyl Group: The phenylbutyl group is attached via a nucleophilic substitution reaction, where the anthracene sulfonamide is reacted with a phenylbutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, or reduce the anthracene core to dihydroanthracene derivatives.
Substitution: The phenylbutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroanthracene derivatives and amines.
Substitution: Various substituted anthracenesulfonamides.
Wissenschaftliche Forschungsanwendungen
9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Wirkmechanismus
The mechanism of action of 9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide involves its interaction with biological macromolecules:
Molecular Targets: The compound targets DNA and certain enzymes, leading to inhibition of their function.
Pathways Involved: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide: Lacks the phenylbutyl group, leading to different biological activity.
N-(4-phenylbutyl)-9,10-dihydro-2-anthracenesulfonamide: Lacks the dioxo groups, affecting its electronic properties.
Uniqueness
9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide is unique due to the combination of the anthracene core, sulfonamide group, and phenylbutyl substitution, which confer distinct electronic and biological properties.
Eigenschaften
Molekularformel |
C24H21NO4S |
|---|---|
Molekulargewicht |
419.5g/mol |
IUPAC-Name |
9,10-dioxo-N-(4-phenylbutyl)anthracene-2-sulfonamide |
InChI |
InChI=1S/C24H21NO4S/c26-23-19-11-4-5-12-20(19)24(27)22-16-18(13-14-21(22)23)30(28,29)25-15-7-6-10-17-8-2-1-3-9-17/h1-5,8-9,11-14,16,25H,6-7,10,15H2 |
InChI-Schlüssel |
NKLUETGFUZBUNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


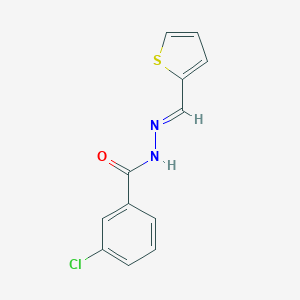
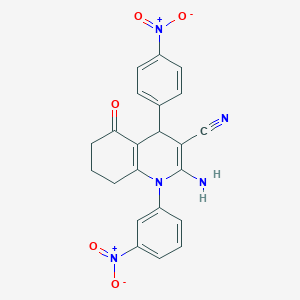
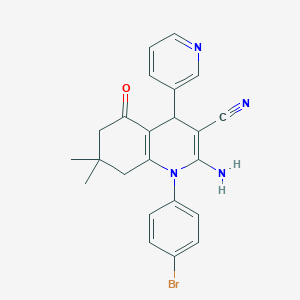

![2-Amino-1-(4-bromophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392763.png)

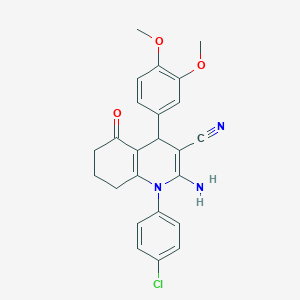
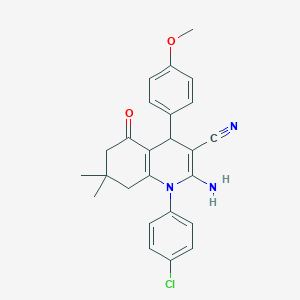
![6-{3,5-bisnitrophenyl}-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B392769.png)
![Ethyl 4-{4-[(3-methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoate](/img/structure/B392770.png)

![(4Z)-N,1-BIS(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE](/img/structure/B392774.png)
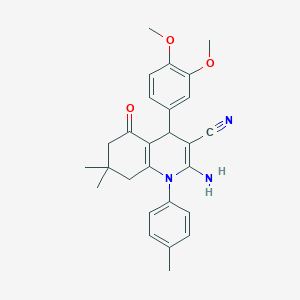
![2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{2-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]ETHYL}ACETAMIDE](/img/structure/B392778.png)
